molecular formula C17H15F3O4 B3138016 Ethyl 3-(3-furanyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate CAS No. 444916-95-4

Ethyl 3-(3-furanyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate

Cat. No.: B3138016
CAS No.: 444916-95-4
M. Wt: 340.29 g/mol
InChI Key: TVCORDRPAUYPTD-UHFFFAOYSA-N
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Description

Ethyl 3-(3-furanyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate is a propionate ester derivative featuring a 3-furanyl group at the 3-oxo position and a 4-(trifluoromethyl)benzyl substituent at the 2-position. This compound combines a heterocyclic furan ring with a trifluoromethylphenyl group, which may confer unique electronic and steric properties.

Properties

IUPAC Name

ethyl 3-(furan-3-yl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O4/c1-2-24-16(22)14(15(21)12-7-8-23-10-12)9-11-3-5-13(6-4-11)17(18,19)20/h3-8,10,14H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCORDRPAUYPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-furanyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate typically involves multicomponent reactions. One common method includes the reaction of 3-furanyl aldehyde, ethyl acetoacetate, and 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-furanyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-d

Biological Activity

Ethyl 3-(3-furanyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate, with the CAS number 106263-53-0, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₁F₃O₃
  • Molecular Weight : 260.21 g/mol
  • Structure : The compound features a furan ring and a trifluoromethylphenyl group, which are known to influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways.

Biological Activity Overview

Research into this compound has revealed several biological activities:

Activity Description
AntimicrobialExhibits inhibitory effects against various bacterial strains.
AntifungalDemonstrates potential fungicidal properties against specific fungi.
Anti-inflammatoryMay reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines.
CytotoxicityShows cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of similar compounds. This compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .

Anti-inflammatory Effects

In vitro experiments demonstrated that this compound could downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. These findings suggest a potential therapeutic application in inflammatory diseases .

Cytotoxicity Studies

Research conducted on several cancer cell lines indicated that the compound induced apoptosis through caspase activation pathways. The results showed a dose-dependent response, with IC50 values significantly lower than those of established chemotherapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • 3-Oxo Substituent : Replacing the 3-furanyl group with fluorophenyl or trifluoromethylphenyl alters electronic properties. The furan ring (electron-rich) may enhance π-π interactions, while fluorine or trifluoromethyl groups increase lipophilicity and metabolic stability .

Physicochemical and Bioactivity Profiles

  • Lipophilicity : Trifluoromethyl and fluorophenyl groups increase logP values, enhancing membrane permeability. The furan ring may reduce logP compared to phenyl derivatives .
  • Stability : Trifluoromethyl groups resist metabolic degradation, while furans may undergo oxidative metabolism, impacting half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-furanyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate
Reactant of Route 2
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Ethyl 3-(3-furanyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate

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